N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as CB-1 antagonist, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the cannabinoid receptor type 1 (CB-1) and has been shown to have a variety of biological effects.
Mechanism of Action
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists work by blocking the activity of the N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide receptor, which is primarily found in the brain and central nervous system. This receptor plays a key role in regulating appetite, metabolism, and energy balance. By blocking this receptor, N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists can reduce food intake, increase energy expenditure, and improve glucose metabolism.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have a variety of biochemical and physiological effects. They have been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity. N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists also reduce food intake and increase energy expenditure, which can lead to weight loss. Additionally, N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have several advantages for lab experiments. They are highly selective and potent, which makes them ideal for studying the N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide receptor. Additionally, N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have been extensively studied and their effects are well characterized. However, N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists also have limitations. They are expensive to synthesize and can be difficult to work with due to their low solubility in water.
Future Directions
There are several future directions for N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists. One area of research is the development of more potent and selective N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists. Another area of research is the development of N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists with improved pharmacokinetic properties, such as increased solubility in water. Additionally, N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists may have potential therapeutic applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility. Finally, N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists may have potential use in the treatment of addiction, anxiety, and depression, and further research is needed to explore their potential in these areas.
In conclusion, N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists are a promising area of research with potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders. They work by blocking the activity of the N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide receptor, which plays a key role in regulating appetite, metabolism, and energy balance. While N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have several advantages for lab experiments, they also have limitations, such as their high cost and low solubility in water. There are several future directions for N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists, including the development of more potent and selective compounds and exploring their potential use in the treatment of inflammatory diseases, addiction, anxiety, and depression.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-chlorobenzyl chloride with 4-(4-methylphenylamino)sulfonylphenol in the presence of a base. The resulting product is then reacted with chloroacetic acid to form the final product, N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonist.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have been extensively studied for their potential therapeutic applications. They have been shown to be effective in the treatment of obesity, type 2 diabetes, and metabolic disorders. N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have also been studied for their potential use in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-6-8-18(9-7-16)25-30(27,28)20-12-10-19(11-13-20)29-15-22(26)24-14-17-4-2-3-5-21(17)23/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBGUQMKZQMTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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